N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
Description
N-(4-{[(3-Pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative characterized by an acetamide group attached to a phenyl ring, which is further substituted with a sulfonamide moiety linked to a 3-pyridinylmethylamine group. This structural motif is common in medicinal chemistry, particularly in compounds designed for antimicrobial, anti-inflammatory, or enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11(18)17-13-4-6-14(7-5-13)21(19,20)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTTZGYLHRXEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ primarily in the substituents on the sulfonamide nitrogen or the aromatic/heteroaromatic groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazinyl (Compound 35) and pyrimidinyl (N4-Acetylsulfamethazine) substituents are associated with improved pharmacokinetic profiles, such as increased bioavailability or metabolic stability .
Biological Activity: Piperazinyl derivatives (e.g., Compound 35) exhibit notable analgesic activity, suggesting that nitrogen-containing heterocycles may enhance central nervous system penetration . Pyrimidinyl-substituted sulfonamides (e.g., N4-Acetylsulfamethazine) are linked to antitubercular activity, though the target compound’s pyridinyl group may shift the activity toward other therapeutic targets .
Physicochemical and Spectral Properties
- Crystallography : The 3-methylphenyl analog () forms a 3D hydrogen-bonded network via N–H⋯O interactions, suggesting similar packing for the target compound.
- Spectroscopy : FTIR and NMR data for analogs (e.g., Compound 35 , N4-Acetylsulfamethazine ) confirm sulfonamide (–SO₂–NH–) and acetamide (–NHCOCH₃) functionalities, with deviations in aromatic proton shifts due to substituent electronic effects.
Biological Activity
N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₃S. The compound features a complex structure that includes:
- Sulfonamide Group : Essential for its biological activity.
- Acetamide Moiety : Influences solubility and stability.
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
This unique combination of functional groups enhances its reactivity and biological profile, making it a candidate for drug development targeting various diseases.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Preliminary studies suggest that this compound may be effective against specific bacterial strains, although detailed susceptibility profiles are still under investigation.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. The compound appears to interact with key enzymes involved in cancer cell proliferation and survival. Its mechanism of action likely involves binding to specific molecular targets, leading to the inhibition of cell growth or induction of apoptosis in cancer cells .
The biological effects of this compound are believed to stem from its ability to modulate enzyme activity through direct interactions with active sites on target proteins. This modulation can lead to various cellular responses, including:
- Inhibition of Enzyme Function : Particularly enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells .
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Sulfonamide : Reaction between a sulfonyl chloride and an amine.
- Acetylation : Using acetic anhydride to introduce the acetamide group.
- Purification : Techniques such as recrystallization or chromatography to obtain pure product.
These methods allow for modifications that can enhance the compound's biological activity or tailor it for specific applications.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A comparative analysis showed that derivatives with similar structures exhibited varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Investigation into Anticancer Effects : In vitro studies demonstrated that related sulfonamide compounds could significantly inhibit the growth of various cancer cell lines, suggesting a promising avenue for further exploration .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
